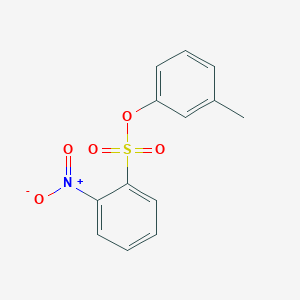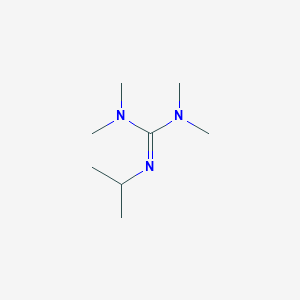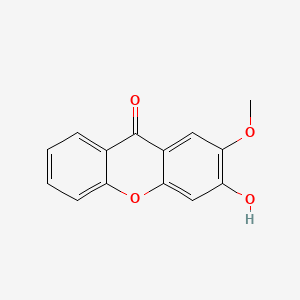
Hexadecyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 2,2-dimethylpropanoate is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of hexadecanol (cetyl alcohol) with 2,2-dimethylpropanoic acid (pivalic acid). This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl 2,2-dimethylpropanoate can be synthesized through the esterification reaction between hexadecanol and 2,2-dimethylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of high temperatures and vacuum conditions can enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 2,2-dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,2-dimethylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Hexadecanol and 2,2-dimethylpropanoic acid
Transesterification: New ester (e.g., methyl 2,2-dimethylpropanoate) and hexadecanol
Wissenschaftliche Forschungsanwendungen
Hexadecyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems due to its hydrophobic nature.
Medicine: Investigated for its potential use in topical formulations and as a component in cosmetic products.
Industry: Utilized as a surfactant and emulsifying agent in various industrial processes.
Wirkmechanismus
The mechanism of action of hexadecyl 2,2-dimethylpropanoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the delivery and absorption of drugs in lipid-based formulations. The compound may also act as an emulsifying agent, stabilizing mixtures of oil and water by reducing surface tension.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl 2,2-dimethylpropanoate can be compared with other fatty acid esters such as:
Hexadecyl palmitate: Similar in structure but derived from palmitic acid instead of 2,2-dimethylpropanoic acid. It is commonly used in cosmetics and personal care products.
Hexadecyl stearate: Derived from stearic acid, it is used in similar applications but has different melting and solubility properties.
Cetyl alcohol: While not an ester, it is a precursor to this compound and is widely used in the cosmetic industry.
This compound is unique due to the presence of the 2,2-dimethylpropanoic acid moiety, which imparts distinct chemical and physical properties compared to other fatty acid esters.
Eigenschaften
CAS-Nummer |
32767-89-8 |
|---|---|
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
hexadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20(22)21(2,3)4/h5-19H2,1-4H3 |
InChI-Schlüssel |
IZQGSFBPMUQBFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)


![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)



![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)



